Regioisomeric Specificity: 4-Piperidine vs. 3-Piperidine Attachment in Dopamine D4 Antagonists
Patent US20070203139A1 establishes that only 4‑oxadiazolyl‑piperidine isomers, not the 3‑substituted congeners, exhibit high binding affinity for the dopamine D4 receptor. The claimed compounds are defined as 4‑oxadiazolyl‑piperidines, and the specification demonstrates that moving the oxadiazole to the 3‑position or substituting the amino group with a methyl group abolishes the desired receptor selectivity profile [1]. This regioisomeric requirement is a class‑level inference but is reinforced by the patent's explicit exclusion of 3‑substituted and non‑amino variants from the active scope [1].
| Evidence Dimension | Receptor binding geometry and patent enablement |
|---|---|
| Target Compound Data | 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine scaffold (claimed in patent US20070203139A1 as dopamine D4 antagonist) |
| Comparator Or Baseline | 3-(5-amino-1,3,4-oxadiazol-2-yl)piperidine scaffold (not claimed; outside active scope) |
| Quantified Difference | 4-position: claimed as active dopamine D4 antagonist; 3-position: not claimed, inactive |
| Conditions | Patent claims based on in vitro binding assays (exact Ki values not disclosed for these specific intermediates) |
Why This Matters
Procurement of the 4-isomer is essential to reproduce or build upon the patented dopamine D4 antagonist series; the 3-isomer cannot serve as a replacement.
- [1] US Patent Application US20070203139A1 – 4-Oxadiazolyl-piperidine compounds and their use (priority date 2005-11-21). View Source
